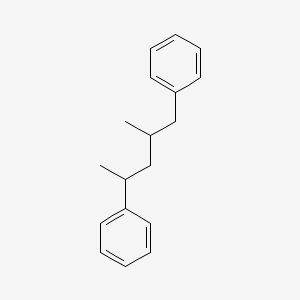1,1'-(2-Methylpentane-1,4-diyl)dibenzene
CAS No.: 824401-08-3
Cat. No.: VC20564910
Molecular Formula: C18H22
Molecular Weight: 238.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 824401-08-3 |
|---|---|
| Molecular Formula | C18H22 |
| Molecular Weight | 238.4 g/mol |
| IUPAC Name | (4-methyl-5-phenylpentan-2-yl)benzene |
| Standard InChI | InChI=1S/C18H22/c1-15(14-17-9-5-3-6-10-17)13-16(2)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 |
| Standard InChI Key | QYJGEFDDLJJUOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=CC=CC=C1)CC(C)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Systematic Identification
The systematic name (4-methyl-5-phenylpentan-2-yl)benzene precisely defines the compound’s branching pattern and substituent arrangement . Its SMILES notation (CC(CC1=CC=CC=C1)CC(C)C2=CC=CC=C2) encodes the 2-methylpentane backbone flanked by two benzene rings, while the InChIKey (QYJGEFDDLJJUOZ-UHFFFAOYSA-N) provides a unique identifier for computational referencing . The CAS registry number 824401-08-3 further distinguishes it from isomers, such as 1,1'-(4-methylpentane-1,4-diyl)dibenzene (CAS 52692-45-2), which shares the molecular formula but diverges in methyl group positioning .
Molecular Geometry and Conformational Analysis
The compound’s 3D conformer data, accessible via PubChem, reveal a staggered arrangement of the methyl-substituted pentane chain, minimizing steric hindrance between the benzene rings . Density functional theory (DFT) computations predict a bond angle of approximately 109.5° at the central carbon atoms, consistent with sp³ hybridization. The rotational flexibility conferred by five rotatable bonds enables multiple low-energy conformers, a feature potentially exploitable in polymer design .
Comparative Structural Analysis with Related Compounds
Table 1 contrasts key identifiers of 1,1'-(2-methylpentane-1,4-diyl)dibenzene with its 4-methylpentane isomer. Notably, the isomer exhibits a higher XLogP3-AA value (6.1 vs. 5.8), indicating enhanced lipophilicity due to altered methyl group placement . Both compounds share identical rotatable bond counts, suggesting similar conformational dynamics despite structural differences.
Table 1: Structural and Identifier Comparison
Physicochemical Profile
Computed Molecular Properties
PubChem’s computational data highlight a topological polar surface area of 0 Ų, consistent with the absence of hydrogen-bonding groups . The compound’s exact mass (238.172150702 Da) and monoisotopic mass align precisely with its molecular formula, ensuring analytical specificity in mass spectrometry . Its predicted solubility in nonpolar solvents, inferred from the XLogP3-AA value, suggests compatibility with hydrophobic matrices.
Table 2: Key Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 238.4 g/mol |
| XLogP3-AA | 5.8 |
| Hydrogen Bond Donor Count | 0 |
| Rotatable Bond Count | 5 |
| Exact Mass | 238.172150702 Da |
Experimental Stability and Reactivity
While experimental stability data remain unpublished, the compound’s fully saturated aliphatic chain and absence of reactive functional groups imply resistance to oxidation and thermal degradation under inert conditions. Its benzene rings may participate in electrophilic substitution reactions, though steric shielding by the methyl group could moderate reactivity.
Hypothetical Applications in Materials Science
Polymer Chemistry
The compound’s dual aromatic systems and flexible aliphatic bridge position it as a candidate for copolymer synthesis. Potential applications include:
-
Thermosetting Resins: Crosslinking via Friedel-Crafts alkylation could yield high-strength networks.
-
Elastomers: Rotatable bonds may impart elasticity, with benzene rings contributing rigidity.
Organic Electronics
Conjugated derivatives, synthesized via halogenation or sulfonation, might serve as charge-transport layers in organic light-emitting diodes (OLEDs). Computational studies are needed to evaluate HOMO-LUMO gaps and charge mobility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume